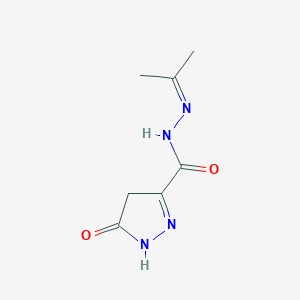
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide typically involves the reaction of hydrazides with ketones or aldehydes. One common method involves heating a mixture of hydrazide and acetone under reflux conditions for several hours. The reaction mixture is then evaporated under reduced pressure, and the residue is purified using solvents such as diethyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-substituted 7-amino-4-methyl-2H-chromen-2-ones: These compounds share some structural similarities and have been studied for their antibacterial activity.
Cycloalka[b]pyridines: These derivatives have shown potential as selective kinase inhibitors and exhibit various biological activities.
Uniqueness
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide is unique due to its specific structure and the presence of both a pyrazole ring and a carboxamide group
Propriétés
Numéro CAS |
406476-79-7 |
|---|---|
Formule moléculaire |
C7H10N4O2 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-4(2)8-11-7(13)5-3-6(12)10-9-5/h3H2,1-2H3,(H,10,12)(H,11,13) |
Clé InChI |
XQFIBJLYBMBCIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)C1=NNC(=O)C1)C |
Solubilité |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


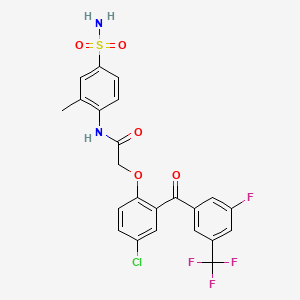
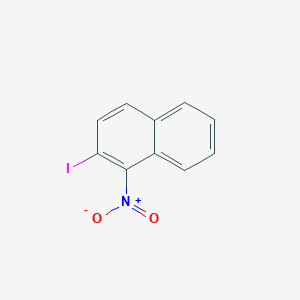
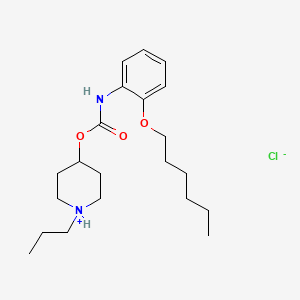
![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)

![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

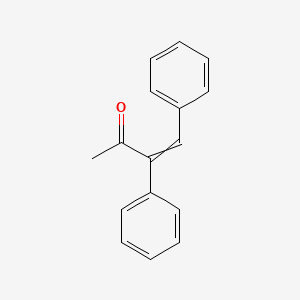
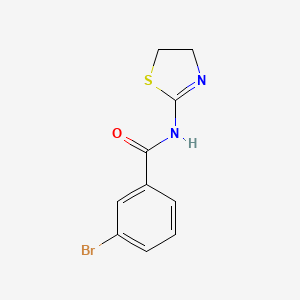
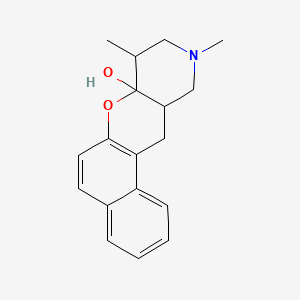
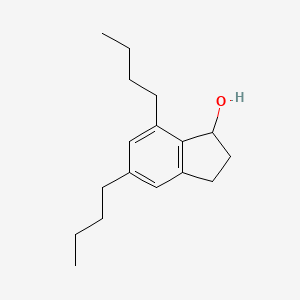
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
